
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide, also known as MN-64, is a novel synthetic compound that has gained attention in the field of pharmacology due to its potential therapeutic applications. MN-64 belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.
科学的研究の応用
Degradation and Environmental Stability
LC-MS/MS Study of Degradation Processes Nitisinone, a compound with a similar complex structure, has been studied for its stability under various conditions using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Understanding the stability of such compounds is crucial for evaluating their environmental impact and for optimizing their medical applications. This approach could similarly be applied to "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide" to understand its degradation pathways and products (Barchańska et al., 2019).
Analytical Techniques for Studying Compounds
Analytical Methods in Antioxidant Activity The review of analytical methods used in determining antioxidant activity highlights various assays based on chemical reactions, such as ORAC, HORAC, and DPPH tests. These methods, relying on spectrophotometry, could be adapted to study the antioxidant potential or reactivity of "this compound", considering its complex structure that might interact with oxidative stress markers (Munteanu & Apetrei, 2021).
Neuroprotective Potential
Neuroprotective Potential of Derivatives Research on 3-N-Butylphthalide and its derivatives, compounds with neuroprotective effects, illustrates the importance of exploring the therapeutic potential of complex organic compounds. Investigating "this compound" in similar contexts could reveal its possible applications in treating neurological conditions or protecting neuronal health (Abdoulaye & Guo, 2016).
作用機序
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human factor Xa, indicating a high degree of selectivity .
Mode of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide acts as a competitive inhibitor of factor Xa . It binds in the active site of the enzyme, preventing it from interacting with its natural substrates . This inhibition is rapid, with an association rate constant of approximately 20 μM^-1/s .
Biochemical Pathways
By inhibiting factor Xa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide disrupts the coagulation cascade, reducing thrombin generation . Thrombin is a key enzyme in the formation of fibrin clots, so this disruption leads to a decrease in clot formation. This effect is beneficial in the prevention and treatment of various thromboembolic diseases .
Pharmacokinetics
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans The compound’s elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human factor Xa .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide’s action primarily involve the reduction of blood clot formation. By inhibiting factor Xa, the compound reduces thrombin generation, which in turn decreases the formation of fibrin clots . This can help prevent thromboembolic events such as deep vein thrombosis or pulmonary embolism .
特性
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-12-14(9-10-16(13)21-11-5-4-8-18(21)23)20-19(24)15-6-2-3-7-17(15)22(25)26/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPBNPIIJTYHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
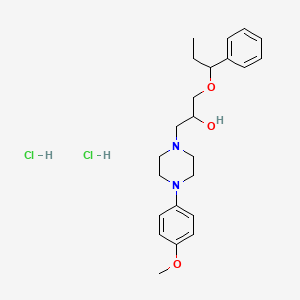
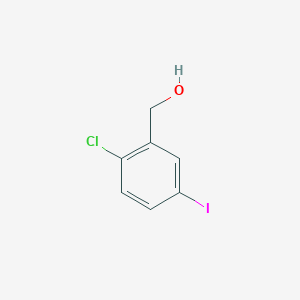
![(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2526784.png)
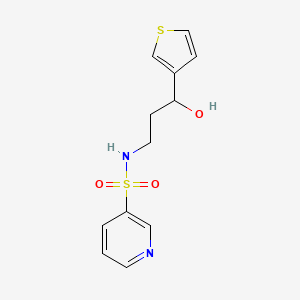
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate](/img/structure/B2526789.png)
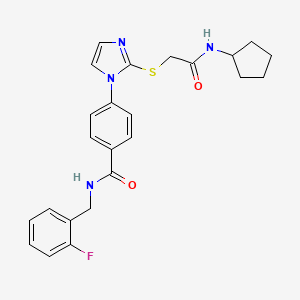
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)
![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)
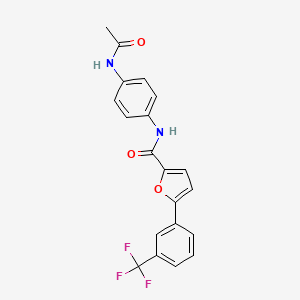




![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)
